molecular formula C8H16N2 B1487428 N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-7-amine CAS No. 2169222-71-1

N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-7-amine

Cat. No.: B1487428
CAS No.: 2169222-71-1
M. Wt: 140.23 g/mol
InChI Key: SKGCQDMEKNFJJD-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-7-amine is a chemical compound with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol . This amine belongs to the 7-azabicyclo[2.2.1]heptane scaffold, a constrained ring system of significant interest in medicinal chemistry and drug discovery. The bridged bicyclic structure serves as a valuable conformationally restricted building block, often used as an amino acid mimic to influence the properties of peptides and other bioactive molecules . Compounds based on the azabicyclo[2.2.1]heptane framework are frequently investigated for their potential as ligands for biological targets. Specifically, research has shown that analogous azabicyclo[2.2.1]heptane compounds can act as potent and selective ligands for the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) . This receptor is a key target for therapeutic research in central nervous system disorders, including cognitive deficits associated with schizophrenia and Alzheimer's disease . The structural rigidity imposed by the bicyclic system helps in pre-organizing the molecule for optimal interaction with such targets, making it a crucial scaffold for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

N,N-dimethyl-2-azabicyclo[2.2.1]heptan-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10(2)8-6-3-4-7(8)9-5-6/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGCQDMEKNFJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CCC1NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-7-amine, also known as rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride, is a bicyclic amine compound that exhibits significant biological activity, primarily as a cholinergic receptor ligand. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound acts primarily on muscarinic acetylcholine receptors (mAChRs) , which are critical in various physiological processes including cognition, memory, and muscle contraction. The compound's interaction with these receptors suggests its relevance in treating conditions related to cholinergic dysfunctions such as Alzheimer's disease and other neurodegenerative disorders.

Binding Affinity and Selectivity

The binding affinity of this compound to mAChRs has been shown to be significant, with studies indicating effective interactions that could lead to therapeutic benefits in managing cholinergic-related pathologies. Its selectivity profile compared to other cholinergic agents is an area of ongoing research, particularly in assessing its potential for reduced side effects associated with non-selective cholinergic drugs.

Biological Effects

The compound has demonstrated various biological effects, which can be categorized as follows:

1. Analgesic Properties:

  • Similar to other derivatives of 7-azabicyclo[2.2.1]heptane, this compound exhibits analgesic effects that may be beneficial in pain management therapies.

2. Anti-inflammatory Effects:

  • Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially making it useful in treating inflammatory conditions.

3. Influence on Cellular Processes:

  • The compound has been observed to influence cell signaling pathways and gene expression, affecting various cellular processes such as metabolism and proliferation. It interacts with enzymes and proteins, modulating their activity and stability.

Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFindings
Study 1 Investigated the analgesic properties of the compound in animal models, showing significant pain relief comparable to established analgesics.
Study 2 Explored the anti-inflammatory effects in vitro, revealing a reduction in pro-inflammatory cytokines upon treatment with the compound.
Study 3 Assessed the binding affinity to mAChRs using radiolabeled ligands, confirming high selectivity and potency.

Potential Therapeutic Applications

Given its biological activity and mechanism of action, this compound holds promise for several therapeutic applications:

  • Neurological Disorders:
    • Its cholinergic activity suggests potential use in treating Alzheimer's disease and other cognitive impairments.
  • Pain Management:
    • The analgesic properties make it a candidate for developing new pain relief medications.
  • Anti-inflammatory Treatments:
    • The compound's ability to modulate inflammatory responses could lead to novel treatments for chronic inflammatory diseases.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Key Substituents Synthesis Method Biological Activity/Application
This compound C9H16N2 N,N-dimethyl at N7 Likely alkylation of amine precursors Potential nicotinic modulation (inferred)
endo-7-Azabicyclo[2.2.1]heptan-2-amine C7H12N2 Amine at C2 Asymmetric hydroboration/Mitsunobu Chiral intermediate
Epibatidine C11H13ClN2 Chloropyridyl at C2 Multi-step alkaloid synthesis Nicotinic agonist (ED50 = 1.5 µg/kg)
Bicyclo[4.1.0]heptan-7-amine C7H13N Amine at C7 Commercial synthesis Unspecified

Key Research Findings

Stereochemical Impact : Exo/endo isomerism significantly affects physicochemical properties. For example, exo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol is synthesized exclusively via intramolecular epoxide cyclization .

Receptor Interactions : Epibatidine’s high affinity for nicotinic receptors underscores the importance of substituent electronics. Dimethylation in the target compound may modulate similar interactions .

Synthetic Flexibility : Palladium-catalyzed amination (e.g., N-heteroaryl derivatives) and radical cyclization methods enable diverse functionalization of the 7-azabicyclo[2.2.1]heptane core .

Preparation Methods

Protection and Cyclization Strategy Using trans-4-Aminocyclohexanol

One efficient method to prepare 7-azabicyclo[2.2.1]heptane derivatives starts from trans-4-aminocyclohexanol, which undergoes selective protection and cyclization steps:

  • Step 1: Amino Group Protection
    The amino group of trans-4-aminocyclohexanol is protected by reaction with trifluoroacetate in acetonitrile. This acylation selectively protects the amine without affecting the hydroxyl group, achieving near-quantitative yield (~100%). The trifluoroacetyl group is chosen for its ease of removal in later steps.

  • Step 2: Hydroxyl Group Protection
    The hydroxyl group is then protected by reaction with sulfonyl chloride, also yielding approximately 100% of the protected intermediate.

  • Step 3: Deprotection and Cyclization
    Under mild conditions (room temperature, presence of a weak base in aqueous alcohol), simultaneous deprotection and intramolecular cyclization occur, forming high-purity 7-azabicyclo[2.2.1]heptane with about 90% yield.

This three-step process is notable for its mild reaction conditions, high yields, and operational simplicity, making it a practical route for preparing the bicyclic amine scaffold.

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Amino group protection Trifluoroacetate in acetonitrile ~100 Selective amine protection, hydroxyl intact
2 Hydroxyl group protection Sulfonyl chloride ~100 Protects hydroxyl group
3 Deprotection and cyclization Weak base, aqueous alcohol, RT ~90 Simultaneous deprotection and ring closure

Source: Patent CN102633804A (2012)

Intramolecular Cyclization via Dibromocyclohexyl Carbamates

Another well-documented approach involves the synthesis of 7-azabicyclo[2.2.1]heptane derivatives through base-promoted intramolecular cyclization of dibromocyclohexyl carbamates:

  • Starting from N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates, treatment with sodium hydride in dimethylformamide (DMF) at room temperature induces heterocyclization to form 7-azabicyclo[2.2.1]heptane derivatives in moderate to good yields (e.g., 52%).

  • Subsequent elimination reactions (e.g., with potassium tert-butoxide) can convert these intermediates into bicyclic alkenes, useful for further synthetic elaboration.

  • The nature of the nitrogen protecting group and stereochemistry at C3 and C4 positions significantly influence the reaction outcome and product distribution.

This method is valuable for constructing bicyclic amines with diverse substitution patterns and has been applied in the synthesis of complex alkaloid analogues.

Parameter Details
Starting material N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate
Base Sodium hydride (NaH)
Solvent Dimethylformamide (DMF)
Temperature Room temperature
Yield of bicyclic amine ~52%
Further transformation t-BuOK-promoted HBr elimination (yield ~78%)

Source: Journal of Organic Chemistry, 2007; Academia.edu synthesis overview

Radical Cyclization and Alternative Routes

Additional synthetic routes reported include:

  • Radical Cyclization Approaches:
    Free radical cyclization of precursors bearing sulfonyl or carbamate protecting groups can afford 7-azabicyclo[2.2.1]heptane frameworks, especially when initiated from dibromo-substituted cyclohexane derivatives.

  • Curtius Rearrangement and Bromination:
    Starting from cyclohex-3-enecarboxylic acid, Curtius rearrangement followed by stereoselective bromination and NaH-mediated cyclization provides a route to 7-azabicyclo[2.2.1]heptane derivatives.

  • Alkylation of Pyrrolidine Dicarboxylates:
    Double alkylation of dimethyl pyrrolidine-2,5-dicarboxylate with haloalkanes leads to bicyclic amine analogues, albeit with lower overall yields (~28%).

These methods provide alternative synthetic strategies for accessing functionalized bicyclic amines with potential for further derivatization.

Sources: Organic Letters 2008, 2010; Heterocycles 2004

Summary Table of Preparation Methods

Method No. Starting Material(s) Key Steps Reaction Conditions Yield Range (%) Advantages Limitations
1 trans-4-Aminocyclohexanol Amino protection, hydroxyl protection, cyclization Mild, room temp, weak base ~90 total High yield, mild conditions, selective protection Requires multiple protection steps
2 N-(cis-3,trans-4-dibromocyclohexyl)carbamate NaH-promoted heterocyclization, elimination Room temp, DMF, strong base 50-80 Direct cyclization, versatile intermediates Sensitive to stereochemistry, moderate yields
3 Cyclohex-3-enecarboxylic acid derivatives Curtius rearrangement, bromination, cyclization Multi-step, various conditions ~28 (overall) Access to functionalized derivatives More complex synthesis, lower yield

Q & A

Q. What are the standard synthetic routes for N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-7-amine?

  • Methodological Answer : The compound can be synthesized via diastereoselective hydroboration of bicyclic enamine precursors, followed by Mitsunobu cyclization to form the azabicyclo scaffold. For example, hydroboration of (1R,2R)-bis[(S)-1-phenylethylamino]cyclohex-4-ene with borane reagents yields diastereomeric intermediates, which are cyclized under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to generate the bicyclic amine core. Subsequent reductive removal of protecting groups (e.g., benzyl or phenylethyl) and dimethylation of the amine group completes the synthesis .

Q. How is the structural configuration of this compound confirmed?

  • Methodological Answer : Structural elucidation relies on NMR spectroscopy (e.g., 1^1H, 13^{13}C, and 2D COSY/NOESY) to assign stereochemistry and confirm the bicyclic framework. For absolute configuration, X-ray crystallography is critical, as demonstrated in epibatidine analogs where the 1R,2R,4S configuration was resolved via single-crystal diffraction . Additional validation can be achieved through optical rotation measurements and comparison with known enantiomers .

Q. What are the common chemical reactions involving the amine group in this compound?

  • Methodological Answer : The tertiary amine undergoes alkylation , acylation , and oxidation reactions. For example:
  • Alkylation : Reacting with methyl iodide in the presence of a base (e.g., K2_2CO3_3) to introduce N-methyl groups.
  • Acylation : Treatment with acetyl chloride to form amide derivatives.
  • Oxidation : Using m-CPBA (meta-chloroperbenzoic acid) to generate N-oxide derivatives, which can alter electronic properties for pharmacological studies .

Advanced Research Questions

Q. How can diastereoselective synthesis be achieved for this compound derivatives?

  • Methodological Answer : Diastereoselectivity is controlled via chiral auxiliaries or asymmetric catalysis . For instance, hydroboration of enantiomerically pure cyclohexene precursors (e.g., (1R,2R)-bis[(S)-1-phenylethylamino]cyclohex-4-ene) with BH3_3·THF yields >90% diastereomeric excess. Subsequent Mitsunobu cyclization retains stereochemistry, and chiral HPLC separates enantiomers . Computational modeling (e.g., DFT calculations) can predict transition states to optimize reaction conditions .

Q. How to resolve contradictions between NMR and X-ray crystallography data in structural elucidation?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., ring puckering) observed in solution (NMR) versus solid-state (X-ray) structures. To reconcile:
  • Perform variable-temperature NMR to assess conformational flexibility.
  • Use NOE restraints in molecular dynamics simulations to align solution-phase data with X-ray geometries.
  • Validate with synchrotron radiation -enhanced X-ray datasets for higher resolution .

Q. What computational methods are used to predict biological interactions of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS/AMBER) model interactions with targets like enzymes or receptors. For example, docking the bicyclic amine moiety into JAK1 kinase (PDB: 3EYG) revealed hydrogen bonding with Ala906 and van der Waals interactions with Val889, guiding selectivity studies . Pharmacophore mapping (Schrödinger) identifies critical binding features, while QSAR models correlate structural modifications with activity .

Q. How to optimize reaction yields in large-scale synthesis while minimizing side products?

  • Methodological Answer :
  • DoE (Design of Experiments) : Screen parameters (temperature, solvent, catalyst) to identify optimal conditions. For Mitsunobu reactions, THF at 0°C minimizes ester byproducts.
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, enhancing reproducibility for cyclization steps.
  • In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and quench side reactions early .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-7-amine
Reactant of Route 2
N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-7-amine

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